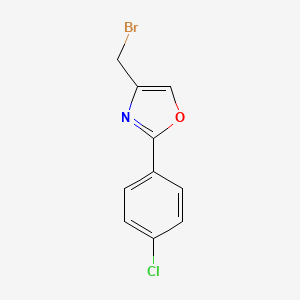

4-(Bromomethyl)-2-(4-chlorophenyl)oxazole

説明

特性

IUPAC Name |

4-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKSWDFNRDIYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697956 | |

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22087-23-6 | |

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22087-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2-(4-chlorophenyl)oxazole

The most common and established method to prepare 4-(Bromomethyl)-2-(4-chlorophenyl)oxazole involves the bromination of 2-(4-chlorophenyl)oxazole . This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is carried out in an inert organic solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group at the 4-position of the oxazole ring.

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | 2-(4-chlorophenyl)oxazole | Starting material |

| 2 | N-bromosuccinimide (NBS) | Brominating agent |

| 3 | Azobisisobutyronitrile (AIBN) | Radical initiator |

| 4 | Carbon tetrachloride or chloroform solvent | Reaction medium |

| 5 | Elevated temperature (typically reflux) | Facilitates radical bromination |

This method selectively introduces the bromomethyl group by radical bromination at the methyl position adjacent to the oxazole ring, yielding this compound with good specificity and yield.

Industrial Scale Synthesis

On an industrial scale, the same bromination strategy is employed but optimized for efficiency and purity. The process may utilize:

- Continuous flow reactors to improve heat and mass transfer, ensuring controlled reaction conditions.

- Automated systems for precise reagent dosing and reaction monitoring.

- Downstream purification techniques such as recrystallization or chromatography to isolate the product with high purity.

These adaptations enhance scalability and reproducibility of the synthesis while maintaining the chemical integrity of the product.

Alternative Synthetic Routes and Related Preparations

Though direct bromination of the oxazole precursor is the primary route, related synthetic strategies involve preparing the 4-chloroxazole derivatives first, which can be further functionalized.

- The preparation of 4-chloroxazole derivatives involves condensation of acyl cyanides with aldehydes in the presence of a base, often using solvents like dimethyl sulfoxide (DMSO) and bases such as dimethylsulfinyl sodium at moderate temperatures (20–80 °C).

- These 4-chloroxazole intermediates can then be brominated at the methyl position to yield bromomethyl-oxazole derivatives, including this compound.

- This multi-step approach is supported by literature methods for synthesizing substituted oxazoles and their halogenated derivatives, providing flexibility in modifying substituents on the oxazole ring.

Reaction Mechanism Insights

The bromination reaction proceeds via a radical mechanism initiated by AIBN, which generates radicals upon heating. These radicals abstract a hydrogen atom from the methyl group at the 4-position of the oxazole, forming a benzylic-type radical intermediate stabilized by the heterocyclic system. This intermediate then reacts with NBS to form the bromomethyl substituent.

- The presence of the 4-chlorophenyl group influences the electronic environment, stabilizing the intermediate and directing bromination selectively to the methyl position.

- The choice of solvent and temperature are critical to control the radical reaction and avoid over-bromination or side reactions.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination of 2-(4-chlorophenyl)oxazole | NBS, AIBN, CCl4 or CHCl3, reflux | Lab and Industrial | High selectivity, well-established | Requires radical initiator, careful control of conditions |

| Condensation of acyl cyanide + aldehyde followed by bromination | Acyl cyanide, aldehyde, base (dimethylsulfinyl sodium), DMSO, bromination | Lab scale | Allows structural variation | Multi-step process, more complex |

Research Findings and Applications

- The bromomethyl group in this compound is highly reactive toward nucleophilic substitution, making this compound a valuable intermediate in synthesizing more complex heterocyclic molecules.

- The compound's preparation methods have been optimized for use in photoconductive materials and organic synthesis, with ongoing research into its applications in medicinal chemistry and materials science.

- Industrial methods emphasize process efficiency and product purity, leveraging continuous flow technology and advanced purification techniques.

化学反応の分析

Types of Reactions

4-(Bromomethyl)-2-(4-chlorophenyl)oxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-2-(4-chlorophenyl)oxazole, while oxidation with potassium permanganate can produce this compound derivatives with hydroxyl or carbonyl groups.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Properties : Similar oxazole derivatives have been reported to possess antimicrobial and antifungal properties. In vitro studies indicate that 4-(Bromomethyl)-2-(4-chlorophenyl)oxazole can selectively inhibit various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : The presence of both bromomethyl and chlorophenyl groups enhances the compound's interaction with biological targets, potentially leading to significant therapeutic effects against cancer cells. Research indicates that oxazole derivatives can exhibit selective cytotoxicity towards cancer cell lines.

- Analgesic and Anti-inflammatory Effects : Some derivatives of oxazoles have shown promising analgesic activity and anti-inflammatory properties. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting COX-2 enzyme activity, which is crucial in pain and inflammation pathways .

Interaction Studies

In silico studies have been conducted to predict the binding affinity and mechanism of action of this compound against specific biological targets:

- Binding Affinity Predictions : Computational models suggest that the compound can interact effectively with various enzymes and receptors due to its structural features. The bromomethyl and chlorophenyl groups serve as specific binding sites that may enhance or inhibit biological pathways .

- Mechanism of Action : The interaction with biological macromolecules indicates that this compound may modulate various signaling pathways, making it a valuable candidate for drug development in treating infections and cancer .

Data Summary Table

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Selective inhibition of bacterial strains; potential against fungi |

| Anticancer Potential | Cytotoxic effects on cancer cell lines; modulation of cancer-related pathways |

| Analgesic Effects | Inhibition of COX-2 enzyme; potential as an anti-inflammatory agent |

| Synthesis Methods | Cross-coupling reactions; cyclo-condensation techniques |

| Interaction Studies | Predictive models for binding affinity; insights into mechanisms of action |

作用機序

The mechanism of action of 4-(Bromomethyl)-2-(4-chlorophenyl)oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

類似化合物との比較

Structural and Functional Group Variations

Key Compounds for Comparison:

5H6[2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)amino]methylene-1,3-oxazole-5(4H)-one Substituents: 4-chlorophenyl (position 2), pyridinylamino-methylene (position 4). Activity: Inhibits Streptococcus mutans biofilm formation by targeting GtfB and GtfC enzymes .

2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles (6a,b)

- Substituents : Sulfonylphenyl (position 2), aryl groups (position 5).

- Activity : Antimicrobial against Gram-positive bacteria and Candida albicans .

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid Substituents: Bromophenyl (position 2), methyl and acetic acid (positions 5 and 4).

2-[4-(Bromomethyl)-3-fluorophenyl]-1,3-oxazole

Electronic and Spectral Properties

- UV-Vis and NMR Data: Non-coplanarity between oxazole and aryl rings was observed in sulfonyl-substituted analogs, reducing conjugation and altering absorption spectra . Fluorine substituents (e.g., in 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole) induce deshielding in ¹⁹F NMR, aiding structural characterization .

生物活性

4-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a synthetic organic compound belonging to the oxazole family. Its unique structural features, including a bromomethyl group and a chlorophenyl substituent, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Bromomethyl group : Enhances reactivity and biological interaction.

- Chlorophenyl group : Modulates electronic properties, influencing biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar oxazole derivatives have shown effectiveness against various bacterial strains and fungi. In vitro studies indicate selective activity against Gram-positive bacteria and certain fungal species, such as Candida albicans .

- Anticancer Potential : Compounds with oxazole structures have been investigated for their anticancer properties. The specific interactions of this compound with cellular targets may lead to the modulation of pathways involved in cancer cell proliferation .

- Mechanism of Action : The compound's mechanism involves interaction with biological macromolecules, including enzymes and receptors. The bromomethyl and chlorophenyl groups facilitate binding to these targets, potentially leading to inhibition or activation of specific biological pathways .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Candida albicans | 14 mm |

These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has shown promising results in reducing cell viability in human neuroblastoma cells with an IC50 value of approximately 25 µM .

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives, including this compound. The study highlighted its potential as a lead compound for developing new anticancer agents due to its selective cytotoxicity against cancer cells while sparing normal cells .

Q & A

Q. Basic Characterization

- NMR : NMR identifies the bromomethyl proton () and aromatic protons from the 4-chlorophenyl group (). NMR confirms the oxazole carbons () .

- Mass spectrometry : High-resolution MS () validates the molecular ion ().

- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for similar oxazole derivatives .

How should discrepancies in spectral data during structural analysis be resolved?

Q. Advanced Data Contradiction Analysis

- Cross-validation : Combine NMR with IR (e.g., ) and elemental analysis.

- Crystallographic verification : Single-crystal X-ray diffraction (as in ) resolves stereochemical conflicts.

- Computational modeling : DFT calculations predict and shifts to match experimental data .

What safety protocols are essential when handling this brominated compound?

Q. Basic Safety Guidelines

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with respirators if .

- Storage : Inert atmosphere (argon), away from ignition sources, and at to prevent decomposition .

How is this compound utilized as an intermediate in drug discovery?

Advanced Pharmaceutical Applications

The bromomethyl group serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions. For example, it has been used to synthesize benzimidazole-based antimicrobial agents () and fenofibrate derivatives (). The oxazole ring enhances metabolic stability and bioavailability in lead compounds .

What methodologies study the bromomethyl group’s reactivity?

Q. Advanced Mechanistic Studies

- Kinetic profiling : Monitor substitution rates (e.g., with in acetone) via NMR.

- Isotopic labeling : -labeled bromomethyl groups track reaction pathways in mass spectrometry.

- Computational studies : Transition state modeling (Gaussian 09) predicts regioselectivity in nucleophilic attacks .

How can researchers design antimicrobial assays for derivatives of this compound?

Q. Advanced Biological Evaluation

- In vitro testing : Follow ’s protocol:

- Gram-positive bacteria : MIC (Minimum Inhibitory Concentration) assays against S. aureus.

- Fungal strains : Disk diffusion tests for C. albicans.

- Toxicity screening : Daphnia magna assays assess environmental safety.

- In silico ADMET : Use tools like SwissADME to predict absorption and toxicity profiles .

What factors influence the compound’s stability during storage?

Q. Advanced Stability Analysis

- Light sensitivity : Store in amber vials to prevent photolytic decomposition (observed in phenacyl benzoate derivatives) .

- Moisture : Anhydrous or molecular sieves prevent hydrolysis of the oxazole ring.

- Thermal degradation : Differential scanning calorimetry (DSC) identifies decomposition thresholds () .

What challenges arise when incorporating this compound into polymeric materials?

Q. Advanced Material Science

- Steric hindrance : The 4-chlorophenyl group limits polymerization efficiency. Solutions include using bulky catalysts (e.g., Grubbs 3rd gen.) .

- Thermal stability : TGA (thermogravimetric analysis) monitors decomposition during melt polymerization.

- Solubility : Co-solvents (e.g., ) improve compatibility with hydrophobic monomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。